molecular formula C9H10N2O B1311865 6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 5782-69-4

6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B1311865
CAS RN: 5782-69-4
M. Wt: 162.19 g/mol
InChI Key: XQEKXIYVPKTHAB-UHFFFAOYSA-N
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Description

“6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile” is a chemical compound with the CAS Number: 5782-69-4 . It is a derivative of 2-oxo-1,2-dihydropyridine-3-carbonitrile .


Synthesis Analysis

The synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitriles involves reactions of 4-oxoalkane-1,1,2,2-tetracarbonitriles with H2O in acidic solution . The carbonyl of the starting material is protonated in the presence of H2SO4, which facilitates nucleophilic addition of a water molecule to it .


Chemical Reactions Analysis

The reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridin-3-carbonitriles with K3[Fe(CN)6] in an alkaline medium results in the formation of a mixture of oxidation products .

Scientific Research Applications

Polymers from Renewable Resources

A study on polymers derived from renewable resources, like 1,4:3,6-dianhydrohexitols, emphasizes the importance of using renewable resources in polymer synthesis. Although not directly related, the focus on renewable resources and the synthesis of high-performance materials could be parallel to exploring the applications of "6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile" in creating environmentally friendly polymers or materials with specific optical properties due to its unique structure (Fenouillot et al., 2010).

Synthesis and Applications of 1,4-Dihydropyridines

A review covering the trends in the synthesis and applications of 1,4-dihydropyridines, which are significant classes of nitrogen-containing heterocyclic compounds, highlights the versatility of such compounds in drug development and organic chemistry. The methodologies discussed for synthesizing 1,4-dihydropyridines through atom economy reactions could provide a framework for developing synthetic routes or applications for "6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile" (Sohal, 2021).

Polyoxometalates in Solution

Research on polyoxometalates (POMs) in solution offers insight into the behavior of complex anionic clusters in aqueous environments, including stability and transformations. This information is pertinent to understanding the solubility, stability, and reactivity of "6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile" in various solvents or conditions, potentially guiding its applications in catalysis or as a precursor in organic syntheses (Gumerova & Rompel, 2020).

Sorption of Divalent Metal Ions

The use of carbon nanotubes for sorption of divalent metal ions from aqueous solutions is reviewed, indicating the importance of surface modifications on sorption capacities. While not directly related, research into "6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile" could explore its potential use in environmental remediation, particularly in binding or detecting metal ions due to its nitrogen-containing structure (Rao et al., 2007).

properties

IUPAC Name

2-oxo-6-propan-2-yl-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6(2)8-4-3-7(5-10)9(12)11-8/h3-4,6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEKXIYVPKTHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C(=O)N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441998
Record name 2-Oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

CAS RN

5782-69-4
Record name 2-Oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-cyano-6-methyl-2(1H)-pyridinone (10.0 g, 74.6 mmol) in anhydrous tetrahydrofuran (100 mL) was cooled to −78° C. under nitrogen and reacted slowly with lithium diisopropylamide solution (40 mL of 1.4 M and 85 mL of 2.0 M, 226 mmol total) via syringe. After warming to 0° C. and stirring 2 hours, methyl iodide (10 mL, 160 mmol) was added and the reaction stirred 18 hours at ambient temperature. The reaction was poured into 0.67 N NaOH (300 mL), the phases separated, the aqueous layer washed with diethyl ether, and the combined organic layers extracted with water. The combined aqueous layers were acidified to pH 4 with 6 N HCl and extracted with methylene chloride, and the methylene chloride layer was washed with brine, dried over Na2SO4, and filtered. The filtrate was concentrated in vacuo and the residue purified by flash column chromatography (1:1 methylene chloride:ethyl acetate) giving the title compound as a light yellow solid (2.15 g, 18%). 1H NMR (300 MHz, CDCl3) δ13.25 (br s, 1H), 7.84 (d, 1H, J=7.5 Hz), 6.23 (d, 1H, J=7.5 Hz), 3.00 (septet, 1H, J=7.0 Hz), 1.36 (s, 3H), 1.34 (s, 3H). Also recovered from the column was the mono-methylated side-product 3-cyano-6-ethyl-2(1H)pyridinone (5.50 g, 50%). which was used to make the title compound in Example 97. 1H NMR (300 MHz, CDCl3) δ7.84 (d, J=7.5 Hz, 1H), 6.23 (d, J=7.4 Hz, 1H), 2.76 (q, J=7.6 Hz, 2H), 1.35 (t, J=7.5 Hz, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
Yield
18%

Synthesis routes and methods II

Procedure details

To a solution of the product of Example 8A (5.35 g, 0.0393 mol) and 2-cyanoacetamide (3.47 g, 0.0413 mol) in water (35 mL) was stirred at room temperature for 10 minutes. To this mixture was added 2.5 mL of a stock piperidine acetate solution (prepared from 9.8 mL of piperidine, 6 mL of acetic acid and 10 mL of water), and the solution was heated under reflux for 2 hours. The mixture was then cooled to room temperature and taken to pH 4 by the addition of glacial acetic acid. The resulting light yellow solid was isolated by vacuum filtration, rinsed with water (2×30 mL), and dried under vacuum to provide the title product (4.36 g, 68%).
[Compound]
Name
product
Quantity
5.35 g
Type
reactant
Reaction Step One
Quantity
3.47 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
9.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 2
6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 3
6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 4
6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 5
6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 6
6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Citations

For This Compound
1
Citations
CB Fischer, K Polborn, H Steininger… - … für Naturforschung B, 2004 - degruyter.com
A series of 3-cyano-pyridones carrying a variety of alkyl substituents at C-5 and C-6 has been synthesized and their solid-state structures have been studied. Hydrogen bonding …
Number of citations: 12 www.degruyter.com

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